Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate
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Overview
Description
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate is an organic compound belonging to the class of cyclopropane carboxylates It is characterized by a cyclopropane ring substituted with a cyano group, three methyl groups, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2,3-trimethylcyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the ester group can undergo hydrolysis or other reactions. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Deltamethrin: A pyrethroid ester insecticide with a similar cyclopropane structure.
Cypermethrin: Another pyrethroid insecticide with structural similarities.
Cyhalothrin: A pyrethroid used as a pesticide.
Uniqueness
Methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Its combination of a cyano group and an ester group makes it versatile for various chemical transformations and applications.
Properties
CAS No. |
61149-91-5 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 1-cyano-2,2,3-trimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6-8(2,3)9(6,5-10)7(11)12-4/h6H,1-4H3 |
InChI Key |
ZTXIGNUEDBCFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C#N)C(=O)OC)(C)C |
Origin of Product |
United States |
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